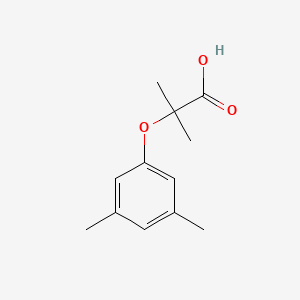

2-(3,5-Dimethylphenoxy)-2-methylpropanoic acid

Description

2-(3,5-Dimethylphenoxy)-2-methylpropanoic acid (CAS: 76674-31-2) is a substituted propanoic acid derivative characterized by a phenoxy group with 3,5-dimethyl substituents and a methyl-branched carboxylic acid chain. Its molecular formula is C₁₂H₁₆O₃, with a molecular weight of 208.25 g/mol . The compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of allosteric effectors and radiosensitizers. Its structural rigidity, imparted by the dimethyl-substituted aromatic ring, enhances binding specificity to biological targets such as hemoglobin or kinase domains . Commercial availability is confirmed by suppliers like Lans Pharma, with purity levels up to 98% .

Properties

IUPAC Name |

2-(3,5-dimethylphenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-8-5-9(2)7-10(6-8)15-12(3,4)11(13)14/h5-7H,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWGTMNDGSAUON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(C)(C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenoxy)-2-methylpropanoic acid typically involves the reaction of 3,5-dimethylphenol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion, generated in situ by deprotonation of 3,5-dimethylphenol, attacks the electrophilic carbon of the bromo compound, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial to achieve high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenoxy)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The methyl groups on the phenoxy ring can be oxidized to form corresponding carboxylic acids.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 3,5-Dimethylbenzoic acid derivatives.

Reduction: 2-(3,5-Dimethylphenoxy)-2-methylpropanol.

Substitution: 2-(3,5-Dimethyl-4-nitrophenoxy)-2-methylpropanoic acid or 2-(3,5-Dimethyl-4-bromophenoxy)-2-methylpropanoic acid.

Scientific Research Applications

2-(3,5-Dimethylphenoxy)-2-methylpropanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with positively charged residues in the target molecule. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Propanoic Acid Derivatives

Key Observations :

- Side Chain Diversity : Ethylamide or carbamoyl modifications (e.g., Efaproxiral) introduce hydrogen-bonding capabilities, improving target affinity in radiosensitization .

Physicochemical Properties

Table 2: Physicochemical Comparison

Notes:

Biological Activity

Overview

2-(3,5-Dimethylphenoxy)-2-methylpropanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is classified as a phenoxyalkanoic acid and is characterized by the presence of a dimethylphenoxy group attached to a branched propanoic acid backbone. Its chemical structure can be represented as follows:

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anti-inflammatory Effects : The compound has shown potential in inhibiting inflammatory pathways, making it a candidate for treating conditions associated with chronic inflammation.

- Anticancer Properties : Studies have indicated that this compound may inhibit the proliferation of various cancer cell lines, suggesting its role as an anticancer agent. It has been observed to induce apoptosis in certain cancer cells through the modulation of signaling pathways such as MAPK/ERK.

- Antioxidant Activity : The compound may possess antioxidant properties, which help mitigate oxidative stress in biological systems.

The biological activities of this compound are attributed to its interaction with specific molecular targets:

- Inhibition of Histone Deacetylases (HDACs) : This interaction is crucial for its anticancer effects, as HDACs play a significant role in cancer progression by regulating gene expression.

- Scavenging Free Radicals : The compound's ability to scavenge reactive oxygen species contributes to its antioxidant effects, potentially protecting cells from oxidative damage.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits inflammatory pathways | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antioxidant | Scavenges free radicals |

Case Study: Anticancer Activity

In a study investigating the anticancer properties of this compound, researchers treated various cancer cell lines with the compound. The results demonstrated significant antiproliferative effects comparable to established chemotherapeutics like doxorubicin. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis through HDAC inhibition.

Case Study: Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of this compound. It was found to reduce levels of pro-inflammatory cytokines in vitro, suggesting its utility in managing inflammatory diseases. The mechanism involved the suppression of nuclear factor kappa B (NF-κB) signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.